molecular formula C72H112O8 B054297 C-Undecylcalix[4]resorcinarene CAS No. 112247-07-1

C-Undecylcalix[4]resorcinarene

Cat. No. B054297
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of C-Undecylcalix[4]resorcinarene typically involves the acid-catalyzed condensation of resorcinol with undecyl aldehyde under controlled conditions. Vollbrecht, Neda, and Schmutzler (1995) described the functionalization of C-Undecylcalix[4]resorcinarene with various substituents, indicating the versatility and modifiability of its structure for specific applications (Vollbrecht, Neda, & Schmutzler, 1995).

Molecular Structure Analysis

The molecular structure of C-Undecylcalix[4]resorcinarene has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. Borowia et al. (1999) conducted a structural study revealing that the calix[4]resorcinarene moiety adopts a bowl conformation, with the undecyl chains axially oriented, showing the typical conformational flexibility of calixarenes (Borowia et al., 1999).

Chemical Reactions and Properties

C-Undecylcalix[4]resorcinarene participates in various chemical reactions, including functionalization and complexation, due to the reactive hydroxyl groups at the upper rim. The study by Vollbrecht et al. (1995) illustrates its reactivity and the potential to introduce functional groups that alter its chemical properties for specific uses.

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for its application. Pietraszkiewicz et al. (2000) investigated its solvation behaviors, demonstrating how solvates with organic solvents affect its physical characteristics and stability (Pietraszkiewicz et al., 2000).

Chemical Properties Analysis

The chemical properties of C-Undecylcalix[4]resorcinarene, including its ability to form complexes with ions and other molecules, highlight its utility in sensing and separation technologies. Eddaif et al. (2019) demonstrated its interaction with heavy metal ions, showcasing its potential as a chemical sensor (Eddaif, Shaban, & Telegdi, 2019).

Scientific Research Applications

  • Crystal Structure Analysis : A study by Borowia et al. (1999) investigated the crystal structure of C-undecylcalix[4]resorcinarene solvate with dioxane, revealing a bowl conformation with C4v symmetry and the packing of calix molecules in a bowl-to-bowl fashion with alternating hydrophilic and hydrophobic layers (Borowia et al., 1999).

  • Thermal Analysis with Amines : Utzig et al. (2004) conducted thermal analysis of calix[4]resorcinarene complexes with secondary and tertiary amines, finding that deamination occurs as a multi-step process (Utzig et al., 2004).

  • Biosensor Development : Zhang Xiao (2000) focused on developing a chemical biosensor based on C-undecylcalix[4]resorcinarene for the determination of hydroquinone, showing improved selectivity and a specific detection limit (Zhang Xiao, 2000).

  • Functionalization with Phosphorus-containing Substituents : Neda et al. (1998) investigated the functionalization of the periphery of calix[4]resorcinarenes with phosphorus(III)-containing substituents, observing dynamic behavior in solution due to conformational isomers (Neda et al., 1998).

  • Ion Sensing and Heavy Metal Ion Detection : Eddaif et al. (2019) studied C-undecylcalix[4]resorcinarene for its potential in ion sensing and detecting harmful metal cations like Cd2+, Pb2+, Hg2+, and Cu2+ (Eddaif et al., 2019).

  • Self-Assembly in Solvents : Fujii and Sakurai (2021) explored the self-assembly of C-undecylcalix[4]resorcinarene in toluene, discovering an octameric form and its morphological transitions influenced by temperature (Fujii & Sakurai, 2021).

  • Interaction with Organic Solutes : Białoń et al. (2004) studied the thermodynamic interaction parameters of C-undecylcalix[4]resorcinarene with selected solvents using inverse gas chromatography (Białoń et al., 2004).

  • Phase Transfer of Gold Nanoparticles : Misra et al. (2006) researched the use of C-undecylcalix[4]resorcinarene for the phase transfer of gold nanoparticles from aqueous to organic solutions, highlighting its role as a phase-transfer and capping agent (Misra et al., 2006).

  • Voltammetric Determination of Dopamine and Uric Acid : Wang et al. (2015) utilized C-Undecylcalix[4]resorcinarene in an electrochemical sensor system for the simultaneous determination of dopamine and uric acid, noting its enhanced sensitivity and selectivity (Wang et al., 2015).

Safety And Hazards

C-Undecylcalix4resorcinarene has been classified as causing skin irritation (H315) and eye irritation (H319) .

Future Directions

C-Undecylcalix4resorcinarene has potential applications in the development of high-performance electrochemical sensing platforms . Its use in the determination of tryptophan suggests it could be used in the early diagnosis of diseases .

properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Undecylcalix[4]resorcinarene monohydrate

CAS RN

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
T Borowia, M Mączyński, M Pietraszkiewicz… - Journal of inclusion …, 1999 - Springer
The crystal structure of the molecular complex of C-undecylcalix[4]resorcinarene with dioxane has been determined by X-ray analysis. The asymmetric unit contains one host and four …
Number of citations: 20 link.springer.com
Y Dai, D Li, P Wang, Y Guo, J Mi, W Fang - Fuel, 2024 - Elsevier
The antioxidation performance of small molecule antioxidants in high temperature environments is often limited due to insufficient thermal stability. Thus, macromolecular calixarene …
Number of citations: 0 www.sciencedirect.com
L Eddaif, A Shaban, J Telegdi - Water, Air, & Soil Pollution, 2019 - Springer
The calix[4]resorcinarene macrocycles are excellent oligomers for the design of amphiphilic derivatives; they can form self-assemblies and stable sensing networks. Owing to their …
Number of citations: 2 link.springer.com
CF Wilson, MP Eastman, CJ Hartzell - The Journal of Physical …, 1997 - ACS Publications
The behavior of water in a benzene solution of C-undecylcalix[4]resorcinarene (UR) is studied by 1 H 2D NMR exchange spectroscopy and by 1D NMR. The rate constants for …
Number of citations: 13 pubs.acs.org
A Vollbrecht, I Neda, R Schmutzler - Phosphorus, Sulfur, and …, 1995 - Taylor & Francis
The reaction of C-undecylcalix[4]resorcinarene 2 with hexamethyldisilazane furnished the octakis-trimethylsilylated derivative 3. Treatment of 3 with PF 2 Cl gave the tetrakis-…
Number of citations: 13 www.tandfonline.com
Y Koide, H Terasaki, H Sato, H Shosenji… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Table-type chelating surfactants ([4]ArmX-R 12 , mX means the number of phosphates (P), carboxylic acid (Ac), and hydroxamic acid (Hx), respectively) have been derived from the calix[…
Number of citations: 50 www.journal.csj.jp
M Pietraszkiewicz, O Pietraszkiewicz… - Journal Butlerov …, 2000 - researchgate.net
1 Institute of Physical Chemistry Polish Academy of Sciences. 01224 Warsaw. Kasprzaka 44/52. Poland. E-mail: pietrasz@ ichf. edu. pl 2 Department of Analytical Chemistry. Warsaw …
Number of citations: 10 www.researchgate.net
MC Young, KE Djernes, JL Payton, D Liu… - Journal of Chemical …, 2019 - ACS Publications
In response to the call for an increased emphasis from the American Chemical Society on including macromolecular studies in the undergraduate curriculum, a supramolecular-themed …
Number of citations: 3 pubs.acs.org
TK Misra, TS Chen, CY Liu - Journal of colloid and interface science, 2006 - Elsevier
Citrate-capped gold nanoparticles (NPs) in aqueous solution were transferred directly into the organic solution mesitylene containing C-undecylcalix[4]-resorcinarene (C11-…
Number of citations: 47 www.sciencedirect.com
WC Moreira, PJ Dutton, R Aroca - Langmuir, 1994 - ACS Publications
A vibrational characterization of C-undecylcalix [4] resorcinarene (CALOL) has been carried out. The first Raman data of CALOL obtained with near-infrared excitationat 1064.1 nm are …
Number of citations: 40 pubs.acs.org

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